

Application Notes and Protocols: Mass Spectrometry Analysis of N-Lauroyl-1-Deoxysphinganine

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Compound of Interest

Compound Name: *N-12:0-1-Deoxysphinganine*

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Introduction

N-Lauroyl-1-deoxysphinganine (**N-12:0-1-Deoxysphinganine**) is a member of the 1-deoxysphingolipid (deoxySL) family, a class of atypical sphingolipids implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation with cytotoxic effects.[3][4] Accurate detection and quantification of specific N-acyl-1-deoxysphinganines, such as **N-12:0-1-Deoxysphinganine**, are crucial for understanding their metabolism, pathophysiology, and for the development of potential therapeutic interventions. This document provides a detailed overview of the mass spectrometric fragmentation pattern of **N-12:0-1-Deoxysphinganine**, along with comprehensive protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of **N-12:0-1-Deoxysphinganine** by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode is characterized by specific neutral losses that allow for its unambiguous identification and quantification. The protonated molecule $[M+H]^+$ is often observed, although its abundance may vary. The most characteristic fragmentation

involves an initial loss of a water molecule from the sphingoid base, followed by the cleavage of the amide bond, resulting in the loss of the lauroyl (C12:0) fatty acid.

Predicted Fragmentation of **N-12:0-1-Deoxysphinganine** (Molecular Weight: 483.88 g/mol)

Precursor Ion (m/z)	Fragment Ion (m/z)	Description of Neutral Loss
484.9 [M+H] ⁺	466.9	Loss of H ₂ O
484.9 [M+H] ⁺	284.3	Loss of Lauroyl group (C ₁₂ H ₂₄ O) and H ₂ O
466.9 [M+H-H ₂ O] ⁺	284.3	Loss of Lauroyl group (C ₁₂ H ₂₄ O)

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is adapted for the extraction of sphingolipids from cultured cells or tissue homogenates.

Materials:

- Cell pellet (e.g., 1 x 10⁶ cells) or tissue homogenate (10-20 mg)[5]
- Phosphate-buffered saline (PBS), ice-cold
- Methanol (LC-MS grade), chilled at -20°C
- Chloroform (LC-MS grade), chilled at -20°C
- 1-Butanol (LC-MS grade)

- Citrate/phosphate buffer (200 mM citric acid, 270 mM disodium hydrogenphosphate, pH 4.0) [6][7]
- Internal standard solution (e.g., C17-1-deoxysphinganine or other odd-chain N-acyl-1-deoxysphinganine)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator or vacuum concentrator

Procedure:

- Wash the cell pellet twice with ice-cold PBS and centrifuge to remove the supernatant. For tissue homogenates, proceed to the next step.
- Add a known amount of internal standard to the sample.
- Add 250 µL of chilled methanol and 250 µL of chilled chloroform. Vortex vigorously for 2 minutes.
- Add 60 µL of citrate/phosphate buffer (pH 4.0) and vortex briefly.[7]
- Add 500 µL of 1-butanol and vortex vigorously for 1 minute.[7]
- Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[7]
- Carefully collect the upper organic phase into a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μ m particle size)[5]
- Triple quadrupole or high-resolution mass spectrometer with an ESI source

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
- Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate[5]
- Flow Rate: 0.3 mL/min[5]
- Column Temperature: 45°C[5]
- Injection Volume: 5-10 μ L
- Gradient:
 - 0-1 min: 30% B
 - 1-12 min: Linear gradient to 100% B
 - 12-15 min: Hold at 100% B
 - 15.1-18 min: Return to 30% B for re-equilibration

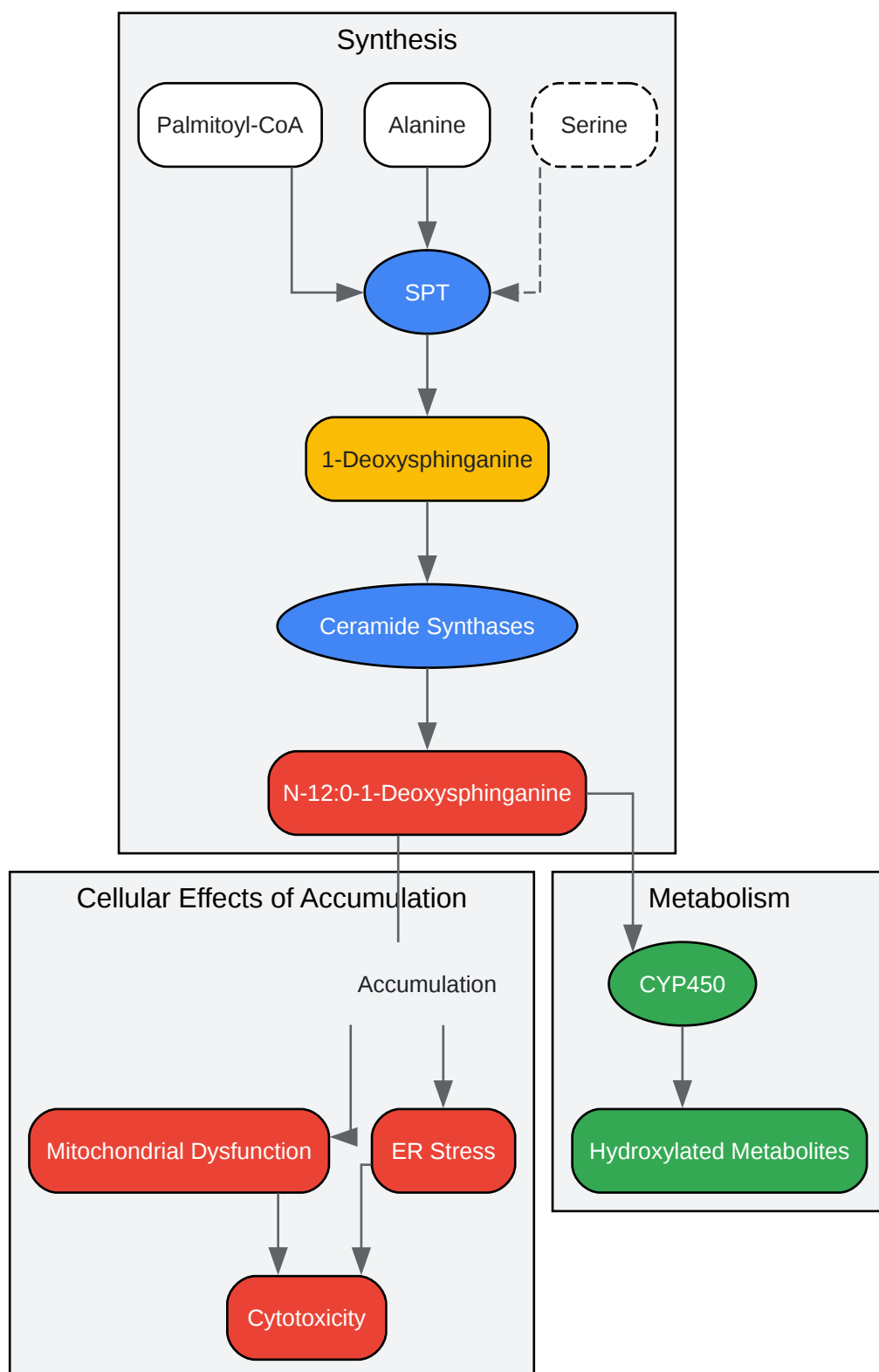
MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Operating Mode: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV

- Source Temperature: 150°C
- Desolvation Temperature: 350°C
- Collision Gas: Argon
- MRM Transitions for **N-12:0-1-Deoxysphinganine**:
 - Precursor Ion (m/z): 484.9
 - Product Ion (m/z): 284.3
 - Collision Energy: Optimize for the specific instrument (typically 20-35 eV)

Signaling and Metabolic Pathway

1-Deoxysphingolipids are synthesized by the enzyme serine palmitoyltransferase (SPT) when it utilizes alanine instead of its canonical substrate, serine. This metabolic shift can be induced by serine deficiency or by mutations in SPT associated with HSN1. The resulting 1-deoxysphinganine is then N-acylated by ceramide synthases to form various N-acyl-1-deoxysphinganines, including **N-12:0-1-Deoxysphinganine**. Due to the absence of the C1-hydroxyl group, these molecules cannot be phosphorylated by sphingosine kinases to form a "-1-phosphate" derivative, which is a key step in the canonical sphingolipid degradation pathway.[3] This leads to their accumulation, causing cellular stress, particularly mitochondrial and endoplasmic reticulum (ER) dysfunction, ultimately leading to cytotoxicity.[8] Recent evidence suggests a potential detoxification pathway involving hydroxylation by cytochrome P450 enzymes.[3]



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Caption: Metabolic pathway of **N-12:0-1-Deoxysphinganine**.

Experimental Workflow

The overall workflow for the analysis of **N-12:0-1-Deoxysphinganine** involves several key stages, from sample collection to data analysis.

Caption: Analytical workflow for **N-12:0-1-Deoxysphinganine**.

Conclusion

The methodologies outlined in this document provide a robust framework for the sensitive and specific quantification of N-Lauroyl-1-deoxysphinganine. Accurate measurement of this and other related 1-deoxysphingolipids is essential for elucidating their roles in disease and for the evaluation of novel therapeutic strategies targeting their metabolic pathways. The provided protocols and fragmentation data serve as a valuable resource for researchers in the field of sphingolipid biology and drug development.

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